Cas no 1339917-20-2 (6-(3-Fluorophenoxy)hexan-1-amine)
6-(3-Fluorophenoxy)hexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanamine, 6-(3-fluorophenoxy)-
- 6-(3-Fluorophenoxy)hexan-1-amine
- 1339917-20-2
- AKOS013614309
- EN300-1841761
- A1-19501
-
- Inchi: 1S/C12H18FNO/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10H,1-4,8-9,14H2
- InChI Key: IGFNBYOTBJNDLD-UHFFFAOYSA-N
- SMILES: C(N)CCCCCOC1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 211.137242360g/mol
- Monoisotopic Mass: 211.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.036±0.06 g/cm3(Predicted)
- Boiling Point: 297.8±20.0 °C(Predicted)
- pka: 10.60±0.10(Predicted)
6-(3-Fluorophenoxy)hexan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(3-Fluorophenoxy)hexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841761-0.05g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-0.1g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-0.25g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-0.5g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-1.0g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1841761-2.5g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-5.0g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1841761-10.0g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1841761-1g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1841761-5g |
6-(3-fluorophenoxy)hexan-1-amine |
1339917-20-2 | 5g |
$1614.0 | 2023-09-19 |
6-(3-Fluorophenoxy)hexan-1-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 6-(3-Fluorophenoxy)hexan-1-amine
Introduction to 6-(3-Fluorophenoxy)hexan-1-amine (CAS No. 1339917-20-2)
6-(3-Fluorophenoxy)hexan-1-amine, with the CAS number 1339917-20-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorinated phenoxy group attached to a hexylamine chain. The presence of the fluorine atom imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The chemical structure of 6-(3-Fluorophenoxy)hexan-1-amine is represented by the formula C12H15FN2O. The fluorine atom in the phenoxy group enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. These properties make it an attractive scaffold for the development of new therapeutic agents.
In recent years, 6-(3-Fluorophenoxy)hexan-1-amine has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its role as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a central role in cellular signaling pathways and are targets for many approved drugs. Research has shown that 6-(3-Fluorophenoxy)hexan-1-amine can modulate the activity of specific GPCRs, making it a promising lead compound for drug discovery.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity and selectivity of 6-(3-Fluorophenoxy)hexan-1-amine for several GPCRs, including serotonin receptors (5-HT2A, 5-HT2C) and dopamine receptors (D2, D4). The results demonstrated that this compound exhibits high affinity and selectivity for these receptors, suggesting its potential as a therapeutic agent for neurological disorders such as schizophrenia and depression.
Beyond its interactions with GPCRs, 6-(3-Fluorophenoxy)hexan-1-amine has also shown promise in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases. A study published in the European Journal of Pharmacology in 2021 reported that 6-(3-Fluorophenoxy)hexan-1-amine exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding opens up new avenues for its use in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 6-(3-Fluorophenoxy)hexan-1-amine have also been extensively studied. Its lipophilic nature allows it to cross biological membranes efficiently, leading to good oral bioavailability and favorable distribution profiles. Additionally, its metabolic stability ensures that it remains active in the body for an extended period, which is beneficial for maintaining therapeutic levels over time.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(3-Fluorophenoxy)hexan-1-amine. Preliminary results from Phase I trials have shown that it is well-tolerated with no significant adverse effects at therapeutic doses. These findings are encouraging and pave the way for further clinical development.
In conclusion, 6-(3-Fluorophenoxy)hexan-1-amine (CAS No. 1339917-20-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents targeting neurological disorders, inflammation, and other diseases. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.
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